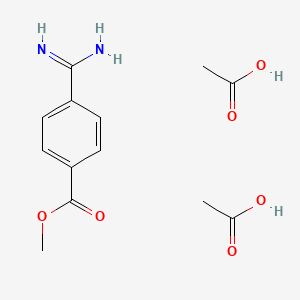

Naphthalene-2-carbothiohydrazide 2,2,2-trifluoroacetate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

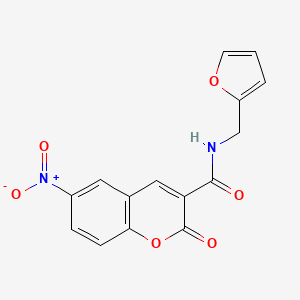

Naphthalene-2-carbothiohydrazide 2,2,2-trifluoroacetate is a chemical compound with the molecular formula C13H11F3N2O2S and a molecular weight of 316.3 . It is intended for research use only and is not suitable for human or veterinary use.

Physical and Chemical Properties Analysis

The physical and chemical properties of this compound, such as its melting point, boiling point, and density, are not specified in the search results . These properties can be determined through specific experimental procedures.Aplicaciones Científicas De Investigación

Toxicological Studies

A study focused on the toxicological effects of naphthalene against Tribolium castaneum, revealing alterations in genes related to oxidative stress, metabolism, reproduction, metamorphosis, and neurotransmission upon exposure (Pájaro-Castro, Caballero-Gallardo, & Olivero-Verbel, 2017).

Fluorescence Sensing

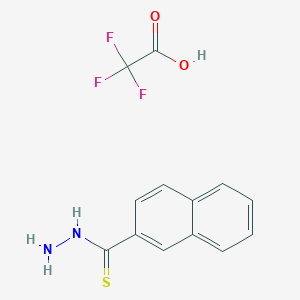

Research on core-substituted naphthalene diimide demonstrated its potential as a fluorescent H+ sensor, showing changes in optical output upon the addition of trifluoroacetic acid. This highlights its application in detecting and measuring proton concentration changes (Cox et al., 2012).

Biodegradation Pathways

Another study provided insights into the anaerobic biodegradation pathway of polycyclic aromatic hydrocarbons, using naphthalene as a model compound. This research identified metabolites indicating a sequential reduction process in the degradation pathway (Zhang, Sullivan, & Young, 2004).

Analytical Chemistry

In the field of analytical chemistry, a method for the determination of carbofuran and carbaryl and their main metabolites in human blood plasma utilized derivatization with trifluoroacetic acid anhydride. This study underscores the importance of precise analytical techniques in monitoring exposure to agricultural chemicals (Petropoulou, Tsarbopoulos, & Siskos, 2006).

Safety and Hazards

Propiedades

IUPAC Name |

naphthalene-2-carbothiohydrazide;2,2,2-trifluoroacetic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10N2S.C2HF3O2/c12-13-11(14)10-6-5-8-3-1-2-4-9(8)7-10;3-2(4,5)1(6)7/h1-7H,12H2,(H,13,14);(H,6,7) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RWFLNQYNJZCODQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C=C(C=CC2=C1)C(=S)NN.C(=O)(C(F)(F)F)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11F3N2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

316.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(1S)-6-Fluoro-2-[(2-methylpropan-2-yl)oxycarbonyl]-3,4-dihydro-1H-isoquinoline-1-carboxylic acid](/img/structure/B2581629.png)

![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-[(4-fluorophenyl)methoxy]-2-oxopyridine-3-carboxamide](/img/structure/B2581633.png)

![2,4-Dichloro-5-[(2,6-dimethylmorpholin-4-yl)sulfonyl]benzoic acid](/img/structure/B2581634.png)

![3-benzyl-1,7-dimethyl-8-(m-tolyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2581637.png)

![3-(2-chlorobenzyl)-8-(2-chloroethyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2581640.png)

![methyl 2-amino-4-(4-nitrophenyl)-5-oxo-4H,5H-thiochromeno[4,3-b]pyran-3-carboxylate](/img/structure/B2581641.png)

![9-Ethoxy-2,3-dihydro[1,4]dioxino[2,3-g]quinoline-7-carboxylic acid](/img/structure/B2581642.png)

![2-(2-methylbenzoyl)dibenzo[cd,g]indazol-6(2H)-one](/img/structure/B2581644.png)